calcium;2-(3-phenoxyphenyl)propanoate;hydrate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of calcium 2-(3-phenoxyphenyl)propanoate hydrate typically involves the reaction of fenoprofen with calcium hydroxide in the presence of water to form the hydrate . The reaction conditions often include controlled temperature and pH to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of calcium 2-(3-phenoxyphenyl)propanoate hydrate follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Calcium 2-(3-phenoxyphenyl)propanoate hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenoxy group can undergo substitution reactions with different reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The conditions typically involve controlled temperature, pH, and solvent choice to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic derivatives, while substitution reactions can introduce various functional groups onto the phenoxy ring .
Scientific Research Applications
Calcium 2-(3-phenoxyphenyl)propanoate hydrate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studying reaction mechanisms and kinetics.
Biology: Investigated for its effects on cellular processes and inflammation pathways.
Medicine: Applied in the development of new NSAIDs and pain management therapies.
Mechanism of Action
The mechanism of action of calcium 2-(3-phenoxyphenyl)propanoate hydrate involves the inhibition of cyclooxygenase (COX) enzymes, which play a key role in the synthesis of prostaglandins . By inhibiting COX enzymes, the compound reduces the production of prostaglandins, leading to decreased inflammation, pain, and fever . The molecular targets include COX-1 and COX-2 enzymes, and the pathways involved are related to the arachidonic acid cascade .
Comparison with Similar Compounds
Similar Compounds
Ibuprofen: Another NSAID with similar analgesic and anti-inflammatory properties.
Naproxen: A widely used NSAID for pain and inflammation relief.
Ketoprofen: Known for its potent anti-inflammatory effects.
Uniqueness
Calcium 2-(3-phenoxyphenyl)propanoate hydrate is unique due to its specific chemical structure, which provides distinct pharmacokinetic and pharmacodynamic properties compared to other NSAIDs . Its calcium salt form enhances its solubility and bioavailability, making it an effective therapeutic agent .
Properties
Molecular Formula |
C30H28CaO7 |
---|---|
Molecular Weight |
540.6 g/mol |
IUPAC Name |
calcium;2-(3-phenoxyphenyl)propanoate;hydrate |
InChI |
InChI=1S/2C15H14O3.Ca.H2O/c2*1-11(15(16)17)12-6-5-9-14(10-12)18-13-7-3-2-4-8-13;;/h2*2-11H,1H3,(H,16,17);;1H2/q;;+2;/p-2 |
InChI Key |
BLTATVJQCBQMAD-UHFFFAOYSA-L |
Canonical SMILES |
CC(C1=CC(=CC=C1)OC2=CC=CC=C2)C(=O)[O-].CC(C1=CC(=CC=C1)OC2=CC=CC=C2)C(=O)[O-].O.[Ca+2] |
Origin of Product |
United States |
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